

5-Chloro-6-hydroxynicotinonitrile CAS number and nomenclature

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Compound of Interest

Compound Name: 5-Chloro-6-hydroxynicotinonitrile

Cat. No.: B562463

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In-Depth Technical Guide: 5-Chloro-6-hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chloro-6-hydroxynicotinonitrile**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of data for this specific molecule, this guide also provides information on its nomenclature, a proposed synthetic pathway based on established chemical principles, and relevant data for closely related compounds.

Chemical Identity and Nomenclature

There is ambiguity in the publicly available chemical databases regarding a specific CAS (Chemical Abstracts Service) number for **5-Chloro-6-hydroxynicotinonitrile**. However, the compound can be unequivocally identified by its systematic nomenclature.

Systematic IUPAC Name: 5-chloro-6-hydroxypyridine-3-carbonitrile

This compound exists in a tautomeric equilibrium with its pyridinone form. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond.

Tautomeric Form: 5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile

The equilibrium between the hydroxy and oxo forms is a common feature for 2- and 4-hydroxypyridines, with the oxo form often being the more stable.

Molecular Structure:

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridinone forms.

Physicochemical Data

To date, specific experimental data for **5-Chloro-6-hydroxynicotinonitrile**, such as melting point, boiling point, and spectral data (¹H NMR, ¹³C NMR, IR), are not readily available in public databases. The table below presents predicted properties and data for a closely related structural isomer, 5-chloro-2-hydroxynicotinonitrile (CAS RN: 1048913-62-7), to provide an estimate of the expected properties.

Property	Value (for 5-chloro-2-hydroxynicotinonitrile)	Data Source
CAS Number	1048913-62-7	BOC Sciences[1]
Molecular Formula	C ₆ H ₃ ClN ₂ O	BOC Sciences[1]
Molecular Weight	154.56 g/mol	BOC Sciences[1]
Boiling Point	356.6±42.0 °C at 760 mmHg	BOC Sciences[1]
Density	1.5±0.1 g/cm ³	BOC Sciences[1]
pKa	Not Available	
Appearance	Not Available	
Solubility	Not Available	

Proposed Synthesis Pathway

A plausible synthetic route to **5-Chloro-6-hydroxynicotinonitrile** involves the chlorination of a suitable precursor, such as 6-hydroxynicotinonitrile. A common method for the conversion of a hydroxypyridine to a chloropyridine is treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-Chloro-6-methyl-3-pyridinecarbonitrile (Analogous Reaction)

The following is a literature-derived protocol for a similar transformation that can be adapted for the synthesis of **5-Chloro-6-hydroxynicotinonitrile**.[\[2\]](#)

Reaction: 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to 2-Chloro-6-methyl-3-pyridinecarbonitrile

Reagents and Materials:

- 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (starting material)
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (CH_2Cl_2)
- 4M Sodium hydroxide (NaOH) solution
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

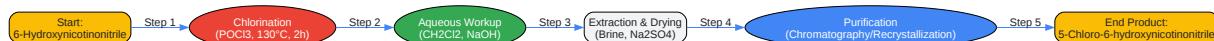
Procedure:

- To a round-bottom flask, add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).
- Carefully add phosphorus oxychloride (10-15 eq) to the flask.

- Heat the reaction mixture to 130°C and stir for 2 hours under a reflux condenser.
- After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride.
- Dissolve the residue in dichloromethane.
- Slowly add 4M sodium hydroxide solution with vigorous stirring until the pH of the aqueous layer reaches 8.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure to yield the crude product.
- The crude product can be further purified by column chromatography or recrystallization.

Note: This protocol should be adapted and optimized for the specific synthesis of **5-Chloro-6-hydroxynicotinonitrile** from 6-hydroxynicotinonitrile. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Logical Workflow for Proposed Synthesis



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Caption: Proposed synthetic workflow for **5-Chloro-6-hydroxynicotinonitrile**.

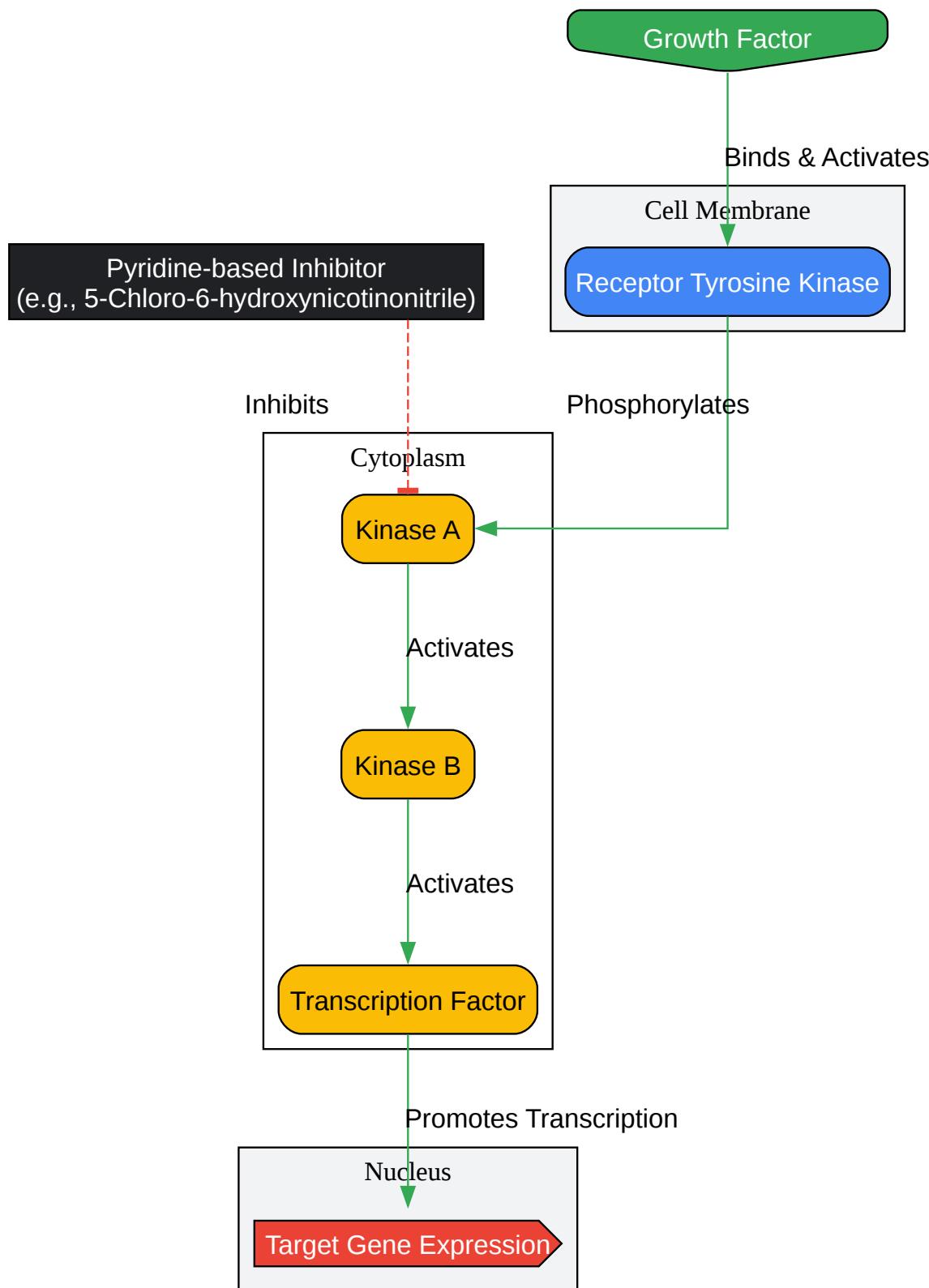
Signaling Pathways and Biological Activity

The biological activity of **5-Chloro-6-hydroxynicotinonitrile** has not been extensively reported. However, the nicotinonitrile scaffold is a key structural motif in various biologically

active compounds. For instance, derivatives of nicotinonitrile have been investigated for their potential as inhibitors of various enzymes and as ligands for receptors involved in signaling pathways related to cancer, inflammation, and neurological disorders. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this particular compound.

Illustrative Signaling Pathway Involvement of Pyridine Derivatives

The following diagram illustrates a generic signaling pathway where a hypothetical pyridine-based inhibitor might act. This is a conceptual representation and does not imply the confirmed activity of **5-Chloro-6-hydroxynicotinonitrile**.



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Caption: Conceptual signaling pathway illustrating potential kinase inhibition.

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References

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- 2. guidechem.com [guidechem.com]
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